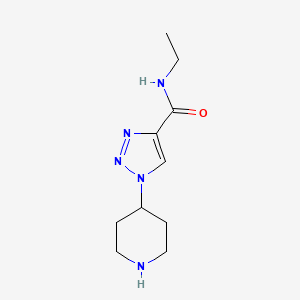
N-Ethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a carboxamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the piperidine derivative, followed by the formation of the triazole ring through a cycloaddition reaction. The final step involves the introduction of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-Ethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a broad range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. Detailed studies on the molecular targets and pathways involved are essential for understanding the compound’s full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and triazole derivatives, such as:
- N-Phenyl-1-(2-phenylethyl)piperidin-4-amine
- 4-Anilino-N-Phenethylpiperidine
Uniqueness
N-Ethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C10H17N5O |
|---|---|
Molecular Weight |
223.28 g/mol |
IUPAC Name |
N-ethyl-1-piperidin-4-yltriazole-4-carboxamide |
InChI |
InChI=1S/C10H17N5O/c1-2-12-10(16)9-7-15(14-13-9)8-3-5-11-6-4-8/h7-8,11H,2-6H2,1H3,(H,12,16) |
InChI Key |
PDYCEOODPAFJFE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN(N=N1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




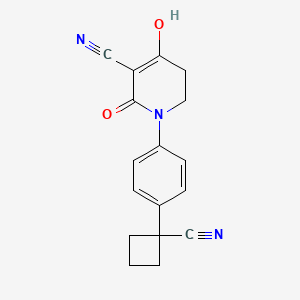
![(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)methanamine hydrochloride](/img/structure/B11804997.png)

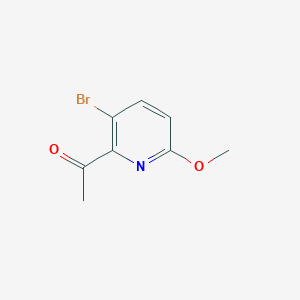

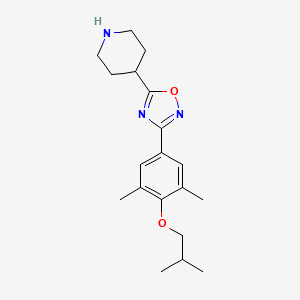

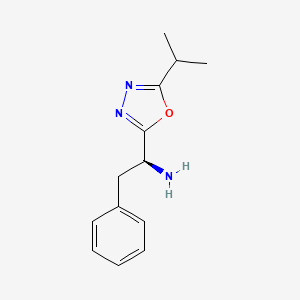


![2-(Trifluoromethyl)benzo[d]thiazol-5-ol](/img/structure/B11805053.png)

